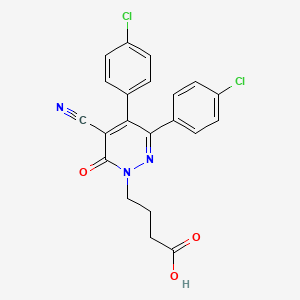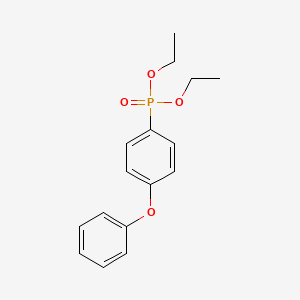
Pentyl octane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl octane-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are salts or esters of sulfonic acids containing the functional group R-SO3H. This compound is characterized by a long carbon chain, which makes it hydrophobic, and a sulfonate group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in surfactants and detergents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl octane-1-sulfonate can be synthesized through the sulfonation of octane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H). The reaction typically involves the following steps:
Sulfonation Reaction: Octane is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to form octane-1-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with a base such as sodium hydroxide (NaOH) to form the sodium salt of octane-1-sulfonate.
Esterification: The sodium salt is then esterified with pentanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl octane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of pentyl octane-1-sulfonate is primarily based on its amphiphilic nature. The hydrophobic pentyl and octane chains interact with non-polar substances, while the hydrophilic sulfonate group interacts with water. This allows it to form micelles and emulsify oils and fats. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another sulfonate with a longer carbon chain, commonly used in protein denaturation and electrophoresis.
Sodium octane-1-sulfonate: Similar structure but lacks the pentyl group, used in HPLC analysis as an ion-pairing reagent.
Uniqueness
Pentyl octane-1-sulfonate is unique due to its specific carbon chain length and the presence of both pentyl and octane groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant properties.
Propiedades
Número CAS |
78622-30-7 |
|---|---|
Fórmula molecular |
C13H28O3S |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
pentyl octane-1-sulfonate |
InChI |
InChI=1S/C13H28O3S/c1-3-5-7-8-9-11-13-17(14,15)16-12-10-6-4-2/h3-13H2,1-2H3 |
Clave InChI |
FIDPLUKVWQUGMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



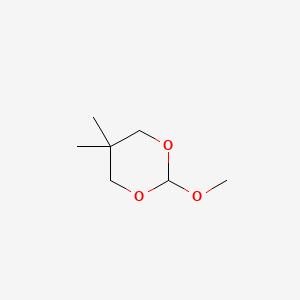

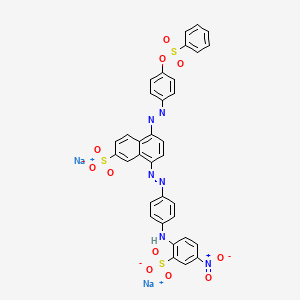
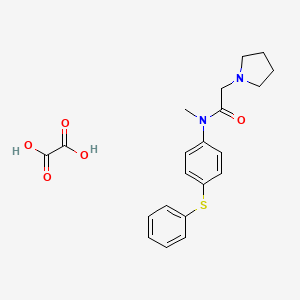
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
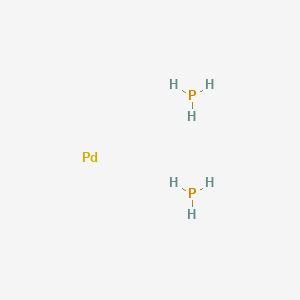
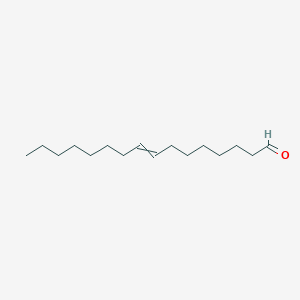
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)
